molecular formula C21H23N3O3 B1234143 4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione CAS No. 5679-81-2

4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

Cat. No.: B1234143
CAS No.: 5679-81-2
M. Wt: 365.4 g/mol
InChI Key: WIMVPYBEPMZMEC-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-19109 is a member of isoindoles.

Scientific Research Applications

Antimycobacterial Activity

Compounds structurally related to 4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione have demonstrated significant antimycobacterial activity. In particular, a derivative compound showed potent in vitro activity against Mycobacterium tuberculosis, with a higher efficacy than some standard treatments in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).

Pharmacological Evaluation

Another structurally similar compound exhibited significant affinity to 5-HT1A and 5-HT2A receptors, similar to aripiprazole, an atypical antipsychotic drug. This suggests potential applications in neuropsychiatric disorder treatments (Kossakowski et al., 2008).

Chemical Synthesis and Applications

The compound's structural analogs have been synthesized using various chemical methods, such as 1,3-dipolar cycloaddition reactions, highlighting its potential in facilitating the development of novel hybrid spiroheterocycles (Rajesh et al., 2012).

Anticonvulsant Activity

Derivatives of this compound have been explored for their anticonvulsant properties, with some showing promising results in standard tests for seizure mitigation. This indicates potential applications in the development of new antiepileptic drugs (Obniska et al., 2006).

Anti-HIV and Antimicrobial Activity

Certain derivatives of this compound have been tested for anti-HIV-1 activity and antimicrobial effects against a range of bacteria and fungi, suggesting potential applications in infectious disease treatment (Struga et al., 2007).

Properties

CAS No.

5679-81-2

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(E)-(5-piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C21H23N3O3/c25-19-17-14-5-6-15(21(14)8-9-21)18(17)20(26)24(19)22-12-13-4-7-16(27-13)23-10-2-1-3-11-23/h4-7,12,14-15,17-18H,1-3,8-11H2/b22-12+

InChI Key

WIMVPYBEPMZMEC-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=N/N3C(=O)C4C5C=CC(C4C3=O)C56CC6

SMILES

C1CCN(CC1)C2=CC=C(O2)C=NN3C(=O)C4C5C=CC(C4C3=O)C56CC6

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=NN3C(=O)C4C5C=CC(C4C3=O)C56CC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Reactant of Route 2
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Reactant of Route 3
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Reactant of Route 4
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Reactant of Route 5
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Reactant of Route 6
4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

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